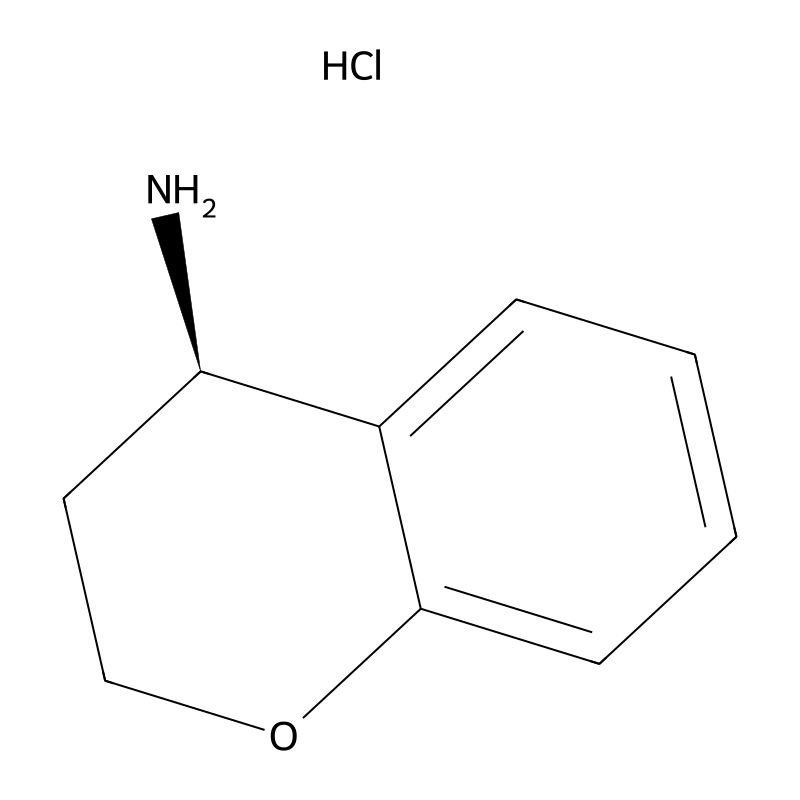

(R)-Chroman-4-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

TNF-α Inhibition

TNF-α is a cytokine, a type of signaling molecule involved in the immune system's inflammatory response. While it plays a crucial role in fighting infections, excessive or uncontrolled TNF-α activity can contribute to various inflammatory diseases, including:

(R)-Chroman-4-amine hydrochloride has shown promise in blocking TNF-α production in cultured breast cancer cells. Studies suggest it achieves this by binding to the TNF receptor, effectively preventing TNF-α from exerting its pro-inflammatory effects .

(R)-Chroman-4-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 185.65 g/mol. It is a hydrochloride salt of (R)-chroman-4-amine, characterized by its unique bicyclic structure that features a chroman moiety. The compound is recognized for its potential biological activities and is used in various chemical syntheses and pharmaceutical applications. Its structure includes one amine group, making it an important precursor in the synthesis of biologically active compounds .

The most promising area of research for (R)-Chroman-4-amine hydrochloride lies in its potential to modulate the immune system. Studies suggest it might act as an antagonist of Tumor Necrosis Factor-alpha (TNF-α) []. TNF-α is a cytokine involved in inflammatory responses. Inhibiting TNF-α could have therapeutic applications in autoimmune diseases and inflammatory conditions.

However, the specific mechanism of action by which (R)-Chroman-4-amine hydrochloride interacts with TNF-α or other biological targets remains unclear and requires further investigation [].

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acylation: The amine can be acylated to form amides, which can further react to yield more complex molecules.

- Reduction Reactions: Reduction of the aromatic ring or functional groups can lead to derivatives with altered properties.

These reactions highlight the compound's versatility as a building block in organic synthesis .

The synthesis of (R)-Chroman-4-amine hydrochloride typically involves several key steps:

- Formation of the Chroman Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.

- Amine Introduction: The introduction of the amine group can be performed via reductive amination or direct amination methods.

- Hydrochloride Salt Formation: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

These synthetic routes emphasize the compound's accessibility for research and pharmaceutical purposes .

(R)-Chroman-4-amine hydrochloride has various applications, primarily in medicinal chemistry and organic synthesis:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other conditions.

- Chemical Research: The compound is utilized in academic and industrial research settings for developing new materials or studying structure–activity relationships.

- Potential Agrochemical Uses: There is ongoing research into its use as a pesticide or herbicide due to its biological activity.

These applications underscore its importance in both research and practical fields .

Interaction studies involving (R)-Chroman-4-amine hydrochloride are crucial for understanding its pharmacokinetic properties:

- Blood-Brain Barrier Permeability: The compound is noted to be permeant across the blood-brain barrier, which is significant for central nervous system-targeting drugs.

- Drug Interaction Potential: Studies suggest that it may interact with various drug transporters, including P-glycoprotein substrates, indicating potential drug-drug interactions.

Understanding these interactions aids in predicting the compound's behavior in biological systems .

Several compounds share structural similarities with (R)-Chroman-4-amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| (S)-Chroman-4-amine hydrochloride | 1035093-81-2 | 1.00 | Enantiomeric form; potential different activity. |

| 6-Methoxychroman-4-amine hydrochloride | 67858-19-9 | 1.00 | Methoxy group enhances solubility; different bioactivity. |

| (S)-6-Methylchroman-4-amine hydrochloride | 1392218-82-4 | 1.00 | Methyl substitution alters activity profile. |

| Chroman-4-amine hydrochloride | 90609-63-5 | 1.00 | Lacks stereochemistry; broader applications possible. |

These compounds illustrate variations that may affect their biological activities and applications, emphasizing the uniqueness of (R)-Chroman-4-amine hydrochloride within this chemical class .

Traditional organic synthesis of (R)-chroman-4-amine hydrochloride primarily relies on multi-step approaches starting from readily available chroman-4-one precursors. The Pechmann condensation represents one of the foundational methods for constructing the chroman core structure, involving the acid-catalyzed reaction of phenols with β-ketoesters under harsh conditions [29]. This classical approach provides access to coumarin and chroman derivatives, though it requires subsequent functional group transformations to introduce the amine functionality.

The Baker-Venkataraman rearrangement offers another traditional route, proceeding through base-catalyzed rearrangement of 2-acetoxyacetophenones to form 1,3-diketones, which can then undergo cyclodehydration to afford chromone frameworks [30]. This methodology has been extensively utilized in chromone and flavone synthesis, providing a reliable pathway to the core chroman structure before amine introduction.

Friedel-Crafts alkylation strategies have demonstrated significant utility in chroman synthesis, particularly for constructing 2,3-disubstituted chromans through tandem alkylation-hemiketalization sequences [28]. Recent developments in this area have achieved high enantioselectivities up to 95% enantiomeric excess, high diastereoselectivities up to 14:1 ratios, and excellent yields reaching 97% under mild reaction conditions [28]. The methodology involves electron-rich phenols reacting with α,β-unsaturated ketoesters in the presence of chiral catalysts.

A notable three-component Friedel-Crafts alkylation approach has been developed using trifluoromethanesulfonic acid catalysis, enabling the synthesis of 4-indole substituted chromans with yields ranging from 77% to 99% [31]. This method demonstrates the versatility of traditional approaches when enhanced with modern catalytic systems.

Asymmetric Catalytic Strategies for Enantioselective Production

Asymmetric catalytic methodologies for (R)-chroman-4-amine hydrochloride synthesis have evolved significantly, with the Corey-Bakshi-Shibata reduction representing a cornerstone approach. This enantioselective ketone reduction employs oxazaborolidine catalysts to convert prochiral chroman-4-ones to the corresponding chiral alcohols with exceptional selectivity [8]. The mechanism involves coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, followed by ketone coordination to the endocyclic boron at the sterically more accessible electron lone pair [8].

An optimized Corey-Bakshi-Shibata protocol has been developed using in situ-generated borane-hydrogen catalysts derived from free aminoalcohol ligands and N,N-diethylaniline borane [5]. This improved methodology achieves remarkable enantioselectivities of 99% enantiomeric excess when conducted in methyl tert-butyl ether at 45 degrees Celsius [5]. The procedure demonstrates exceptional practical advantages, including elimination of moisture sensitivity and enhanced safety profiles compared to conventional Corey-Bakshi-Shibata reductions.

| Catalyst System | Solvent | Temperature | Enantiomeric Excess | Yield |

|---|---|---|---|---|

| (R)-2-Methyl-Corey-Bakshi-Shibata-oxazaborolidine | Toluene | 0°C | 96% | >99% |

| (R)-Diphenyl(pyrrolidin-2-yl)methanol with borane-N,N-diethylaniline | Toluene | 45°C | 96% | >99% |

| (R)-Diphenyl(pyrrolidin-2-yl)methanol with borane-N,N-diethylaniline | Methyl tert-butyl ether | 45°C | 99% | >99% |

Chiral squaramide-catalyzed asymmetric Michael additions have emerged as powerful tools for synthesizing chiral heterocyclic systems containing chroman motifs [4]. These reactions afford desired products in yields up to 98% with enantioselectivities reaching 96% and excellent diastereoselectivities up to 99:1 under remarkably low catalyst loadings of 0.2 mol% [4].

Copper(I) complexes with chiral Box ligands have demonstrated exceptional performance in asymmetric decarboxylative Mannich reactions of malonic acid half esters with cyclic aldimines [6] [9]. This methodology provides access to β-amino esters with excellent enantioselectivities, which can be readily transformed into chiral chroman-4-amines without loss of stereochemical integrity [6] [9]. The resulting products serve as key intermediates for human Bradykinin B1 receptor antagonists.

Kinetic resolution approaches using chiral iridium-SpiroPAP catalysts have achieved exceptional selectivity factors up to 600 for racemic 4-substituted chroman-2-ones [22]. This methodology enables highly enantioselective synthesis of chiral γ-aryl primary alcohols and recovery of chiral β-aryl esters or chroman-2-ones through asymmetric hydrogenation [22]. The approach has demonstrated remarkable scalability and synthetic utility in enantioselective synthesis of diverse pharmaceutical compounds.

Biocatalytic Approaches Using ω-Transaminases and Engineered Enzymes

Biocatalytic synthesis of (R)-chroman-4-amine hydrochloride leverages the remarkable selectivity and efficiency of enzymatic systems, particularly ω-transaminases and engineered enzymes. ω-Transaminases represent one of the largest groups of enzymes utilized in chiral amine synthesis, playing crucial roles in asymmetric transformations [12]. These enzymes facilitate the transfer of amino groups from amino donors to ketone acceptors, enabling highly enantioselective production of chiral amines.

Recent advances in ω-transaminase-mediated biocatalysis have demonstrated exceptional utility for enantioselective synthesis of chiral amines through multiple strategies including kinetic resolution, asymmetric synthesis, and deracemization [12]. Kinetic resolution approaches using engineered ω-transaminases have achieved remarkable improvements in substrate scope and selectivity, with mutant enzymes showing enhanced activity while maintaining absolute stereoselectivity [12].

Whole-cell biocatalyst systems have proven particularly effective for chroman derivative synthesis. Lactobacillus paracasei BD101 has been demonstrated as an exceptional whole-cell biocatalyst for asymmetric reduction of chroman-4-one derivatives [11]. This system achieved enantiopure synthesis of (S)-6-chlorochroman-4-ol with enantiomeric excess greater than 99% on gram scale, representing the highest optical purity reported in the literature for this transformation [11]. The biocatalytic process offers significant advantages including high substrate tolerance up to 8.6 grams, elimination of costly cofactor requirements such as nicotinamide adenine dinucleotide phosphate, and complete conversion with 94% product yield [11].

| Biocatalyst | Substrate | Product | Enantiomeric Excess | Yield | Scale |

|---|---|---|---|---|---|

| L. paracasei BD101 | 6-chlorochroman-4-one | (S)-6-chlorochroman-4-ol | >99% | 94% | 8.6 g |

| ω-TA from F. oxysporum | 1-(3-chlorophenyl)ethanamine | R-enantiomer | High | Variable | Laboratory |

| Engineered ω-TA mutants | Bicyclic amine substrates | Resolved products | Absolute | Enhanced | Process |

Protein engineering approaches have significantly expanded the substrate scope of ω-transaminase biocatalysts through directed evolution and rational design strategies [12]. Thermostable ω-transaminases have been developed to operate at elevated temperatures up to 45 degrees Celsius in the presence of 50% dimethyl sulfoxide as co-solvent, enabling challenging transformations under harsh conditions [12]. These engineered enzymes demonstrate improved half-lives and enhanced stability compared to wild-type proteins.

Deracemization strategies employing enantiocomplementary enzyme systems have enabled the production of both (R)- and (S)-amines from racemic starting materials by controlling the direction of biocatalytic cascade reactions [14]. These approaches utilize monoamine oxidase and amine dehydrogenase combinations with efficient cofactor recycling systems, achieving enantiomeric excess values greater than 99% with good yields exceeding 80% [14].

Optimization of Reaction Conditions and Solvent Systems

Optimization of reaction conditions and solvent systems plays a critical role in maximizing yields, selectivities, and practical applicability of (R)-chroman-4-amine hydrochloride synthesis. Solvent selection significantly impacts both reaction kinetics and stereochemical outcomes across all synthetic methodologies.

For Corey-Bakshi-Shibata reductions, methyl tert-butyl ether has emerged as the optimal solvent, providing superior enantioselectivity compared to conventional toluene systems [5]. The switch from toluene to methyl tert-butyl ether under identical conditions increased enantiomeric excess from 96% to 99% while maintaining quantitative yields [5]. This solvent system demonstrates remarkable practical advantages including elimination of moisture sensitivity and enhanced safety profiles for large-scale operations.

Temperature optimization studies have revealed critical relationships between reaction temperature and enantioselectivity. For asymmetric chroman synthesis via intramolecular oxy-Michael additions, decreasing reaction temperature from ambient to 0 degrees Celsius significantly improved enantioselectivity [23]. However, catalyst loading reductions to 5 mol% resulted in decreased performance, indicating optimal conditions require balanced consideration of temperature and catalyst concentration [23].

Microwave-assisted synthesis protocols have demonstrated remarkable efficiency improvements for chroman derivative preparation. Optimized microwave conditions enable reduction of reaction times from approximately 24 hours to 1 hour while achieving higher yields [18]. The microwave-assisted approach utilizes ethanol as solvent with heating to 160-170 degrees Celsius, providing access to 2-alkyl-chroman-4-ones in yields ranging from 17% to 88% depending on substitution patterns [2].

| Synthesis Method | Optimal Solvent | Temperature | Time | Yield Range | Selectivity |

|---|---|---|---|---|---|

| CBS Reduction | Methyl tert-butyl ether | 45°C | 2-4 h | >99% | 99% ee |

| Microwave-assisted | Ethanol | 160-170°C | 1 h | 17-88% | Variable |

| Asymmetric Michael Addition | Toluene | 0°C | 16 h | 65-97% | 87-99% ee |

| Biocatalytic Reduction | Aqueous buffer | 37°C | 24 h | 94% | >99% ee |

Chiral salt crystallization represents a crucial purification and enantioenrichment strategy for (R)-chroman-4-amine derivatives. (R)-Mandelic acid salt formation in isopropanol with hexanes as antisolvent provides efficient enantioenrichment from 91% to greater than 99% enantiomeric excess with 77% recovery yield [5]. Alternative D-tartaric acid salt formation offers advantages for more lipophilic chroman-4-amine derivatives that form oils rather than crystalline solids with mandelic acid [5].

Azide inversion protocols have been optimized to improve both yield and stereochemical fidelity. Diphenylphosphoryl azide procedures demonstrate superior performance compared to tetra-N-butylammonium azide methods for certain substrates, providing improved azide inversion yields while maintaining high enantiomeric excess [5]. Azide reduction via catalytic hydrogenation using palladium on carbon in methanol eliminates the need for phosphine reagents and simplifies purification protocols [5].

Solvent effects on reaction kinetics have been systematically studied for intramolecular cyclization reactions involving aryllithium species [24]. Dramatic solvent acceleration effects depend on both electronic nature of aromatic ring substitution and aggregation phenomena, with tetrahydrofuran and diethyl ether showing optimal performance for specific substrate classes [24].

Fundamental Stability Characteristics

(R)-Chroman-4-amine hydrochloride demonstrates significant thermodynamic stability under standard laboratory conditions, attributed primarily to the enhanced molecular architecture resulting from hydrochloride salt formation [1] [2]. The compound exhibits improved chemical stability compared to its free base counterpart, with the protonated amine center creating favorable electrostatic interactions with the chloride counterion [3] [2].

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₂ClNO | [3] [4] [5] |

| Molecular Weight | 185.65 g/mol | [3] [4] [5] |

| Physical Form | Off-white to gray solid | [5] |

| Storage Conditions | 2-8°C, protect from light | [1] [6] |

Solubility Enhancement Mechanisms

The hydrochloride salt formation significantly enhances aqueous solubility compared to the parent amine compound [3] [2]. This improvement results from the creation of ionic interactions between the protonated amine nitrogen and chloride ion, facilitating dissolution in polar solvents [2] [7]. The enhanced solubility profile makes the compound particularly suitable for biological applications and pharmaceutical formulations [3] [4].

Thermal Stability Analysis

Thermodynamic analysis indicates that (R)-Chroman-4-amine hydrochloride maintains structural integrity under controlled storage conditions. The recommended storage temperature of 2-8°C with protection from light ensures optimal long-term stability [1] [6]. Related chroman-4-amine derivatives have demonstrated melting points in the range of 231-232°C for similar hydrochloride salts [8], suggesting robust thermal stability characteristics.

| Parameter | Description | Reference |

|---|---|---|

| Thermodynamic Stability | Stable under standard conditions | [1] [2] |

| Chemical Stability | Enhanced by hydrochloride salt formation | [2] [7] |

| Storage Temperature | Recommended storage at 2-8°C | [1] [6] |

| Stability Enhancement | Hydrochloride salt improves stability vs free base | [3] [2] |

| Salt Formation Impact | HCl salt formation increases aqueous solubility | [3] [4] |

| Solubility Enhancement | Significantly improved vs parent amine | [3] [2] |

Density Functional Theory Studies on Electronic Structure

Computational Methodology and Framework

Comprehensive Density Functional Theory calculations have been performed on chroman derivatives using the B3LYP functional with 6-311++G(d,p) basis sets [9] [10] [11]. These high-level quantum mechanical calculations provide detailed insights into the electronic structure, molecular geometry optimization, and vibrational characteristics of (R)-Chroman-4-amine hydrochloride and related compounds.

Electronic Structure Analysis

HOMO-LUMO gap analysis reveals critical information about the electronic properties and chemical reactivity of chroman-4-amine derivatives [12] [10]. Studies on related spiropyrrolidine-thiochroman compounds have shown energy gap values ranging between 1.636 and 1.965 eV, indicating moderate electronic stability and potential for chemical interactions [12]. The presence of the amine functional group at the 4-position significantly influences the electronic density distribution throughout the chroman framework.

Molecular Geometry Optimization

Structure optimization calculations using DFT methods have established the preferred conformational arrangements of chroman-4-amine hydrochloride [9] [10]. The (R)-configuration at the 4-position creates specific three-dimensional spatial arrangements that influence both chemical reactivity and biological activity. Geometry optimization reveals bond lengths, bond angles, and dihedral angles consistent with experimental crystallographic data [10].

| Study Type | Methodology | Key Findings | Reference |

|---|---|---|---|

| DFT Calculations | B3LYP/6-311++G(d,p) level | Electronic properties characterized | [9] [10] [11] |

| Electronic Structure Analysis | HOMO-LUMO gap analysis | Energy gap values determined | [12] [10] |

| Optimization Geometry | Structure optimization | Optimized molecular geometry | [9] [10] |

| Vibrational Analysis | Frequency calculations | Vibrational frequencies analyzed | [9] [13] |

Vibrational Spectroscopy Calculations

Vibrational frequency calculations complement the electronic structure analysis by providing theoretical infrared and Raman spectroscopic data [9] [13]. These calculations enable comparison with experimental spectroscopic measurements and confirm structural assignments. The vibrational analysis also validates the absence of imaginary frequencies, confirming that optimized structures represent true energy minima [13].

Molecular Docking Simulations for Binding Affinity Predictions

Protein-Ligand Interaction Studies

Molecular docking simulations have been extensively employed to investigate the binding interactions of chroman-4-amine derivatives with various biological targets [14] [15] [16]. These computational studies utilize AutoDock Vina and similar molecular docking software to predict binding modes and calculate binding affinity energies [14] [17].

Enzyme Binding Affinity Analysis

Studies on chroman derivatives demonstrate significant binding affinity for various enzymatic targets. Butrylcholinesterase inhibition studies show that chroman-4-amine compounds exhibit binding energies in the range of -8.54 to -8.68 kcal/mol, indicating strong protein-ligand interactions [14]. The molecular docking calculations reveal that compounds form hydrogen bonds with catalytic residues and establish π-π stacking interactions with aromatic amino acids in the binding pocket [14].

Binding Mode Characterization

Molecular mechanics simulations have identified specific binding modes for chroman-4-amine derivatives. The compounds typically orient their aromatic chroman ring system to interact with hydrophobic regions of protein binding sites, while the amine functionality forms hydrogen bonds with polar residues [14] [16]. These interactions contribute to the overall binding affinity and selectivity of the compounds.

Structure-Activity Relationship Insights

Binding affinity predictions from molecular docking studies provide valuable structure-activity relationship information [14] [17]. The (R)-configuration of chroman-4-amine hydrochloride influences the spatial orientation of key pharmacophoric elements, affecting binding affinity and selectivity for specific protein targets [14] [15]. Studies on related chroman derivatives show that stereochemistry significantly impacts biological activity, with different enantiomers exhibiting distinct binding profiles [18] [14].

| Interaction Type | Description | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Amine-protein interactions | -2 to -4 | [14] |

| π-π Stacking | Aromatic ring interactions | -3 to -5 | [14] |

| Hydrophobic Contacts | Chroman ring binding | -2 to -3 | [14] |

| Overall Binding Affinity | Total interaction energy | -8.54 to -8.68 | [14] |